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Compound of Interest

Compound Name:
5-formyl-1H-pyrazole-3-carboxylic

acid

CAS No.: 854699-16-4

Cat. No.: B6612026

Get Quote

CAS: 854699-16-4 Formula: C₅H₄N₂O₃ Molecular Weight: 140.10 g/mol

Executive Summary
5-Formyl-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic scaffold critical to

modern drug discovery. Characterized by its amphoteric nature and dual reactivity (electrophilic

aldehyde and nucleophilic/acidic carboxylate), it serves as a "linchpin" intermediate for

synthesizing complex bioactive molecules. Its structural rigidity and ability to participate in

hydrogen bond networks make it an ideal bioisostere for phenyl rings in kinase inhibitors,

GPCR antagonists (specifically P2Y14R), and metal-organic frameworks (MOFs).

This guide provides a rigorous technical analysis of the compound's synthesis, reactivity profile,

and application in high-throughput medicinal chemistry.

Chemical Profile & Tautomerism
The compound exists in a dynamic equilibrium of tautomers, a feature that significantly

influences its reactivity and binding affinity.
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Physicochemical Properties
Property Value Notes

Appearance White to off-white solid
Hygroscopic; store under inert

gas.

Melting Point >250 °C (dec.)[1][2][3]
High lattice energy due to

intermolecular H-bonding.

pKa (Acid) ~3.5 Carboxylic acid proton.

pKa (Base) ~2.0 Pyrazole nitrogen protonation.

Solubility DMSO, DMF, MeOH
Poor solubility in non-polar

solvents (DCM, Hexane).

Tautomeric Equilibrium
In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. While the CAS

name specifies 1H-pyrazole, the compound is effectively a mixture of 3-formyl-1H-pyrazole-5-

carboxylic acid and 5-formyl-1H-pyrazole-3-carboxylic acid.

Implication: When performing N-alkylation, this equilibrium leads to regioisomeric mixtures

(N1-alkyl vs. N2-alkyl) unless specific conditions (steric bulk or solvent polarity) are

employed to direct selectivity.

Validated Synthesis Protocol
Direct commercial sourcing can be expensive or limited. The following protocol describes a

robust, scalable 3-step synthesis starting from commercially available ethyl 2,4-dioxovalerate.

This route avoids the over-oxidation issues common with KMnO₄.

Step 1: Knorr Pyrazole Synthesis
Reaction: Condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate.

Reagents: Ethyl 2,4-dioxovalerate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (0.5 M).

Conditions: 0°C to RT, 2 hours.
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Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyls followed by

dehydration.[4]

Product: Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Yield: >90%.

Step 2: Riley Oxidation (Key Step)
Reaction: Selective oxidation of the activated methyl group to an aldehyde using Selenium

Dioxide (SeO₂).

Reagents: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq), SeO₂ (1.2 eq), Dioxane/Water

(95:5).

Conditions: Reflux (100°C), 4–6 hours.

Critical Control: Monitor via TLC/LCMS. Prolonged heating can lead to the carboxylic acid

(over-oxidation).

Workup: Filter through Celite to remove red selenium precipitate. Concentrate filtrate.

Product: Ethyl 5-formyl-1H-pyrazole-3-carboxylate.

Step 3: Controlled Hydrolysis
Reaction: Saponification of the ethyl ester without degrading the sensitive aldehyde.

Reagents: LiOH·H₂O (2.5 eq), THF/Water (1:1).

Conditions: 0°C, 1 hour.[3][5]

Why LiOH? Milder than NaOH; prevents Cannizzaro disproportionation of the aldehyde.

Isolation: Acidify carefully to pH 3–4 with 1M HCl. The product precipitates.[1]

Product:5-Formyl-1H-pyrazole-3-carboxylic acid.[6]

Synthesis Workflow Diagram
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Ethyl 2,4-dioxovalerate

Step 1: Knorr Cyclization
(Hydrazine hydrate, EtOH)

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

 >90% Yield

Step 2: Riley Oxidation
(SeO2, Dioxane, Reflux)

Ethyl 5-formyl-1H-pyrazole-3-carboxylate

 Selective CHO formation

Step 3: Controlled Hydrolysis
(LiOH, THF/H2O, 0°C)

5-Formyl-1H-pyrazole-3-carboxylic acid
(CAS 854699-16-4)

 Acidification pH 3-4

Click to download full resolution via product page

Figure 1: Step-by-step synthetic pathway ensuring regioselectivity and functional group

tolerance.

Reactivity & Derivatization Strategies
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The compound acts as a divergent core. The aldehyde and carboxylic acid handles are

orthogonal, allowing sequential functionalization.

The "Aldehyde First" Strategy
The aldehyde is more reactive and prone to oxidation/reduction. It is standard practice to

functionalize the aldehyde before coupling the carboxylic acid, or to protect the acid as an

ester.

Reductive Amination: Reacts with primary amines (R-NH₂) + NaBH(OAc)₃ to form

aminomethyl derivatives. Crucial for introducing solubility-enhancing groups (e.g.,

morpholine, piperazine).

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides generates vinyl-

pyrazoles, extending conjugation for fluorophores or Michael acceptors.

Hantzsch Synthesis: Condensation with 1,3-dicarbonyls to form dihydropyridines.

The "Acid First" Strategy
Amide Coupling: Standard HATU/EDC conditions work well.

Note: The pyrazole NH does not require protection during amide coupling if 1 equivalent of

base is accounted for, but N-protection (Boc/THP) improves solubility and yield.

Divergent Reactivity Map

5-Formyl-1H-pyrazole-
3-carboxylic acid

Reductive Amination
(R-NH2, NaBH(OAc)3)

Wittig Reaction
(Ph3P=CH-R)

Amide Coupling
(HATU, R-NH2)

N-Alkylation
(R-X, Cs2CO3)

5-Aminomethyl-pyrazole
(Kinase Hinge Binder)

5-Vinyl-pyrazole
(Michael Acceptors)

Pyrazole-3-carboxamide
(P2Y14R Antagonists)

N-Alkyl Pyrazoles
(Regioisomers 1H/2H)
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Figure 2: Functionalization pathways demonstrating the scaffold's versatility in library

generation.

Applications in Drug Discovery
Case Study: P2Y14R Antagonists
Research has identified 5-substituted pyrazole-3-carboxamides as potent antagonists of the

P2Y14 receptor, a target for inflammation and immune disorders.

Mechanism: The pyrazole core mimics the uracil moiety of the natural ligand (UDP-glucose).

Role of CAS 854699-16-4: The carboxylic acid forms the primary amide bond (the "tail" of

the drug), while the formyl group is converted into a lipophilic aromatic moiety (the "head")

via reductive amination or Suzuki coupling (after converting CHO to halide).

Kinase Inhibition
The 3-amido-5-aryl-pyrazole motif is a privileged structure in kinase inhibitors (e.g., similar to

the core of Ruxolitinib or Tozasertib). The 5-formyl group allows for the precise installation of

the "gatekeeper" interacting residue.

Handling & Safety (SDS Summary)
Hazards: Irritant (Skin/Eye/Respiratory).

GHS Classification: H315, H319, H335.

Storage: 2–8°C. Hygroscopic. Store under Argon/Nitrogen.

Stability: Aldehyde is susceptible to air oxidation to the dicarboxylic acid over time. Verify

purity via 1H-NMR (Aldehyde peak ~9.8–10.0 ppm) before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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